molecular formula C24H24FN5O2 B2482947 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-05-1

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2482947
CAS No.: 851938-05-1
M. Wt: 433.487
InChI Key: ONHSGWNKFCGCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a fascinating compound belonging to the family of purine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. This specific compound is characterized by its complex structure, which includes both isoquinoline and purine moieties, making it an interesting subject for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, chemists typically start with readily available starting materials and employ a series of steps involving condensation, alkylation, and cyclization reactions. Specific conditions, such as temperature, solvent, and catalysts, are chosen to optimize yields and purity.

  • Condensation: : A common starting point involves the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form a key intermediate.

  • Alkylation: : The intermediate is then subjected to alkylation using 4-fluorobenzyl bromide, introducing the fluorobenzyl group.

  • Cyclization: : Finally, cyclization reactions facilitate the formation of the purine ring structure, completing the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques, which provide improved control over reaction parameters and yield. Standard industrial equipment such as reactors, separators, and crystallizers are used to ensure the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to simplify the structure or modify certain functional groups.

  • Substitution: : Various substitution reactions can be performed to replace specific atoms or groups with alternative functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halides (e.g., NaCl) or nucleophiles (e.g., NaOH, NH3).

Major Products

The products formed from these reactions can vary significantly depending on the conditions and reagents used. Typically, oxidation products include quinones or hydroxylated derivatives, while reduction products might include amines or reduced hydrocarbons. Substitution reactions can yield a wide range of substituted purine derivatives.

Scientific Research Applications

This compound has garnered significant interest in various fields of scientific research, including:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

  • Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other purine derivatives, 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique structural features and functional groups. Similar compounds include:

  • Caffeine (1,3,7-trimethylxanthine): : A well-known stimulant with a simpler structure lacking the isoquinoline and fluorobenzyl groups.

  • Theobromine (3,7-dimethylxanthine): : Another stimulant with a less complex structure compared to our compound.

  • Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): : A drug used to improve blood flow, differing in the alkyl side chains and lacking the fluorobenzyl group.

The presence of the isoquinoline and fluorobenzyl groups in our compound potentially enhances its binding affinity and specificity for certain biological targets, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHSGWNKFCGCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.